5-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one
Description
The compound 5-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one is a synthetic organic molecule featuring a piperidine ring substituted with a hydroxymethyl group at the 4-position and a pentan-1-one backbone linked to an amino group.
Properties
IUPAC Name |
5-amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c12-6-2-1-3-11(15)13-7-4-10(9-14)5-8-13/h10,14H,1-9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEOSDMTKWSSNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)CCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a piperidine derivative with a suitable amino compound under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 5-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures is essential to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while reduction of the amino group may produce a primary amine.
Scientific Research Applications
5-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one involves its interaction with specific molecular targets. The amino group and piperidine ring allow the compound to bind to enzymes and receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Instead, the evidence focuses on a distinct compound: 5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpentan-1-one (CAS 23434-88-0) . Below is a comparison of general structural and functional features between the two compounds:
Table 1: Structural and Functional Comparison
Key Differences:
Substituents: The amino-hydroxymethyl variant lacks the benzodioxol ring, which is a hallmark of psychoactive compounds (e.g., MDMA analogs) .
Reactivity : The hydroxymethyl group in the target compound may enhance solubility but could also increase metabolic instability compared to the benzodioxol derivative.
Safety Profile: No toxicity or handling data exist for the target compound, whereas the benzodioxol analog is documented in safety protocols .
Biological Activity
5-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one is a chemical compound characterized by its unique combination of functional groups, which include an amino group, a hydroxymethyl group, and a piperidine ring. This structure confers significant biological activity, making it a subject of interest in various fields of research, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name: 5-amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one
- Molecular Formula: C11H22N2O2
- Molecular Weight: 214.30 g/mol
The compound's structure allows for diverse chemical reactivity, including oxidation, reduction, and substitution reactions, which can be utilized in synthesizing more complex molecules or studying biological interactions.
The biological activity of 5-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one is primarily attributed to its ability to interact with various biological targets. The amino group facilitates binding to enzymes and receptors, while the piperidine ring enhances its pharmacological properties. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound's interactions with biomolecules.
Pharmacological Applications
Research has indicated several potential pharmacological applications for this compound:
- Enzyme Inhibition: The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmission. This activity suggests potential applications in treating neurological disorders such as Alzheimer's disease .
- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds with similar piperidine structures have demonstrated significant antibacterial effects .
- Antidiabetic Effects: Some studies suggest that compounds containing piperidine rings may influence glucose metabolism and insulin sensitivity, indicating potential as antidiabetic agents .
Table 1: Summary of Biological Activities
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of 5-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one. Variations in the piperidine ring or modifications to the hydroxymethyl group can significantly impact its biological properties. For example, studies on similar compounds have shown that specific substitutions at the ortho or para positions on aromatic rings can enhance antibacterial activity .
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